molecular formula C6H12O2 B2969035 3-Ethoxycyclobutan-1-ol CAS No. 78119-92-3

3-Ethoxycyclobutan-1-ol

Cat. No.: B2969035
CAS No.: 78119-92-3
M. Wt: 116.16
InChI Key: QZQDATNTJZMTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxycyclobutan-1-ol is an organic compound with the molecular formula C6H12O2. It is a cyclobutanol derivative with an ethoxy group attached to the third carbon of the cyclobutane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxycyclobutan-1-ol can be synthesized through several synthetic routes. One common method involves the cyclization of ethyl cyclobutanecarboxylate under acidic conditions. Another approach is the reaction of cyclobutanone with ethyl iodide in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxycyclobutan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound typically yields ethyl cyclobutanecarboxylate.

  • Reduction: Reduction reactions can produce cyclobutanone derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated cyclobutanol derivatives.

Scientific Research Applications

3-Ethoxycyclobutan-1-ol has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

3-Ethoxycyclobutan-1-ol is similar to other cyclobutanol derivatives, such as cyclobutanol and 1-ethoxycyclobutan-3-ol. it is unique in its structure and reactivity due to the presence of the ethoxy group at the third carbon. This structural difference can lead to variations in its chemical properties and biological activity.

Comparison with Similar Compounds

  • Cyclobutanol

  • 1-Ethoxycyclobutan-3-ol

  • 2-Ethoxycyclobutan-1-ol

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

3-ethoxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQDATNTJZMTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.